methyl 4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoate
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Overview
Description
Methyl 4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoate is an organic compound with the molecular formula C10H10F2O3 It is a derivative of benzoic acid, where the benzoate group is esterified with a methyl group and substituted with a difluoro-hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoate typically involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The difluoro-hydroxyethyl group can be introduced via a nucleophilic substitution reaction using appropriate fluorinated reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The difluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Methyl 4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoate exerts its effects involves interactions with specific molecular targets. The difluoro-hydroxyethyl group can interact with enzymes and receptors, potentially modulating their activity. The ester group may also play a role in the compound’s bioavailability and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate: Lacks the difluoro-hydroxyethyl group, resulting in different chemical and biological properties.
Ethyl 4-hydroxybenzoate: Similar structure but with an ethyl ester group
Properties
Molecular Formula |
C10H10F2O3 |
---|---|
Molecular Weight |
216.18 g/mol |
IUPAC Name |
methyl 4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoate |
InChI |
InChI=1S/C10H10F2O3/c1-15-10(14)7-4-2-6(3-5-7)8(13)9(11)12/h2-5,8-9,13H,1H3/t8-/m0/s1 |
InChI Key |
HUSZEWRGWATCRB-QMMMGPOBSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)[C@@H](C(F)F)O |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(C(F)F)O |
Origin of Product |
United States |
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